molecular formula C4H6N2O2 B10777069 (4S)-4-hydroxy-3,4-dihydro-2(1H)-pyrimidinone

(4S)-4-hydroxy-3,4-dihydro-2(1H)-pyrimidinone

Cat. No.: B10777069
M. Wt: 114.10 g/mol
InChI Key: DEAAWXYGBWCVJW-VKHMYHEASA-N
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Description

(4S)-4-hydroxy-3,4-dihydro-2(1H)-pyrimidinone is an organic compound belonging to the class of pyrimidones. Pyrimidones are characterized by a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen atoms at the 1- and 3- ring positions. This compound is notable for its hydroxyl group at the 4th position and its partially saturated pyrimidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-hydroxy-3,4-dihydro-2(1H)-pyrimidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of urea with β-ketoesters or β-diketones, followed by cyclization and subsequent reduction to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(4S)-4-hydroxy-3,4-dihydro-2(1H)-pyrimidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, fully saturated pyrimidines, and various substituted pyrimidinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4S)-4-hydroxy-3,4-dihydro-2(1H)-pyrimidinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4S)-4-hydroxy-3,4-dihydro-2(1H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes. One known target is cytosine deaminase, an enzyme involved in the deamination of cytosine. The compound’s hydroxyl group plays a crucial role in its binding and activity .

Properties

Molecular Formula

C4H6N2O2

Molecular Weight

114.10 g/mol

IUPAC Name

(4S)-4-hydroxy-3,4-dihydro-1H-pyrimidin-2-one

InChI

InChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-3,7H,(H2,5,6,8)/t3-/m0/s1

InChI Key

DEAAWXYGBWCVJW-VKHMYHEASA-N

Isomeric SMILES

C1=CNC(=O)N[C@H]1O

Canonical SMILES

C1=CNC(=O)NC1O

Origin of Product

United States

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